(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
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Overview
Description
The compound “(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride” belongs to a class of organic compounds known as bicyclic compounds. These are compounds containing two fused ring structures .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For a related compound “(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride”, the InChI code is1S/C9H15F2N.ClH/c10-9(11)4-6-1-7(5-9)3-8(12)2-6;/h6-8H,1-5,12H2;1H/t6-,7+,8-;
. Chemical Reactions Analysis
Amines, like the one in your compound, can undergo a variety of chemical reactions. One such reaction is the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary .Scientific Research Applications
Structural and Conformational Analysis
Research on compounds related to (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride, such as 3-oxa-7-azabicyclo[3.3.1]nonanes, focuses on their structural and conformational properties. These studies reveal insights into the steric structures, adopting specific chair-chair conformations, and highlighting the importance of molecular geometry in understanding their reactivity and potential interactions with biological targets. Such structural analyses are foundational for further biochemical and pharmacological investigations, offering a glimpse into how these compounds might interact with biological systems at the molecular level (Weber et al., 2001), (Fernández et al., 1995).
Pharmacological Potentials
Extensive research into the derivatives of this compound has unveiled their potential pharmacological benefits. For instance, certain amides derived from similar structural frameworks have been identified as potential 5-HT3 receptor antagonists, indicating their relevance in the development of treatments for conditions mediated by this receptor. This discovery not only expands our understanding of the compound's pharmacological applications but also opens new avenues for therapeutic interventions targeting specific neurological pathways (Fernández et al., 1995).
Synthetic Methodologies and Chemical Reactions
The synthesis and reactions of compounds within the family of this compound contribute significantly to the field of organic chemistry. Studies detail methodologies for achieving various derivatives through processes such as condensation, reductive amination, and Mannich reactions. These synthetic routes enhance our capacity to produce a diverse array of structurally related compounds, facilitating the exploration of their properties and potential applications in various scientific and pharmaceutical contexts (Moskalenko & Boev, 2009).
Biochemical and Structural Characterization
The biochemical and structural characterization of this compound derivatives is pivotal in understanding their interaction with biological molecules. Investigations into their binding affinities, receptor interactions, and molecular conformations underpin the development of targeted therapeutic agents. By elucidating these compounds' molecular structures and biochemical properties, researchers can infer their mechanism of action, paving the way for the design of more effective drugs with specific pharmacological activities (Thompson et al., 1987).
Mechanism of Action
Safety and Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For a related compound “(1R,5S)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol”, the hazard statements are H315, H319, H335, and the precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-2-6-1-7(3-8)5-10-4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVMSJOQUSRNN-PAFGHYSMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1COC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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